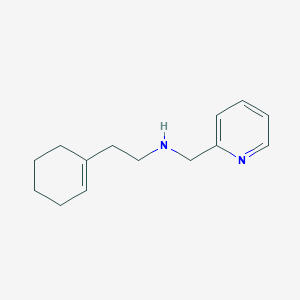![molecular formula C20H21NO2S B275976 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275976.png)
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol, also known as PTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTB is a synthetic compound that belongs to the family of β-adrenergic agonists, which are compounds that can activate β-adrenergic receptors in the body.
科学的研究の応用
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol is its use as a β-adrenergic agonist in the treatment of asthma. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has been shown to have bronchodilator effects, which can help to alleviate the symptoms of asthma. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has also been studied for its potential applications in the treatment of heart failure, as it can improve cardiac function and reduce the risk of arrhythmias.
作用機序
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol exerts its effects by activating β-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol binds to these receptors, it causes a cascade of biochemical events that ultimately lead to the desired physiological effects.
Biochemical and Physiological Effects:
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has a number of biochemical and physiological effects that make it a promising compound for scientific research. Some of the key effects of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol include bronchodilation, increased cardiac contractility, and increased skeletal muscle strength. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the lungs and other tissues.
実験室実験の利点と制限
One of the main advantages of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol for lab experiments is its specificity for β-adrenergic receptors. This means that researchers can use 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol to selectively activate these receptors without affecting other receptors in the body. However, there are also some limitations to using 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol in lab experiments. For example, 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol can have variable effects depending on the dose and the duration of exposure, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol. One area of research is the development of more specific and potent β-adrenergic agonists that can be used for the treatment of asthma and other conditions. Another area of research is the investigation of the anti-inflammatory effects of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol, which could have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, researchers could investigate the potential use of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol in the treatment of other conditions such as heart failure and muscle wasting.
合成法
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-(2-aminoethoxy)ethanol with 4-(thiophen-2-ylmethoxy)benzaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with phenylacetyl chloride to form 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol.
特性
製品名 |
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol |
|---|---|
分子式 |
C20H21NO2S |
分子量 |
339.5 g/mol |
IUPAC名 |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C20H21NO2S/c22-20(17-5-2-1-3-6-17)14-21-13-16-8-10-18(11-9-16)23-15-19-7-4-12-24-19/h1-12,20-22H,13-15H2 |
InChIキー |
KJAXDZIHVZMEGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O |
正規SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine](/img/structure/B275895.png)
![N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275897.png)
![N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275900.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
![1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B275903.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine](/img/structure/B275906.png)
![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)


